molecular formula C9H17N3O3 B8083543 Tert-butyl 4-nitrosopiperazine-1-carboxylate

Tert-butyl 4-nitrosopiperazine-1-carboxylate

Cat. No. B8083543
M. Wt: 215.25 g/mol
InChI Key: JSDOTLMZJULKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H17N3O3 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-nitrosopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-nitrosopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tert-butyl 4-nitrosopiperazine-1-carboxylate is used as an intermediate in the synthesis of biologically active compounds. For example, Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound important for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • The compound serves as an organic intermediate in various chemical reactions. Zhi-Ping Yang et al. (2021) investigated its structure through crystallographic and conformational analysis, utilizing density functional theory (DFT) for further molecular structure insights (Yang et al., 2021).

  • It's used in the synthesis of various N-nitroso compounds, which have applications in chemical reactions. Chaudhary et al. (2016) explored its role in the synthesis of N-nitrosamines under solvent, metal, and acid-free conditions using tert-butyl nitrite (Chaudhary et al., 2016).

  • Its derivatives have potential applications in medicinal chemistry. For instance, Sriram et al. (2007) synthesized derivatives of this compound and evaluated them for antimycobacterial activities against various strains of Mycobacterium tuberculosis (Sriram et al., 2007).

  • It plays a role in the synthesis of phthalonitriles and corresponding metal phthalocyaninates, which are useful in sensorics, smart materials production, and as sensitizers or components of molecular magnets (Vashurin et al., 2018).

  • The compound is utilized in the synthesis of piperidine derivatives, which are fused with oxygen heterocycles and have potential applications in pharmaceuticals (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-nitrosopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDOTLMZJULKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-nitrosopiperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

In a 500 mL round-bottomed flask, 6N aqueous HCl (30 mL) was cooled to −10° C., and tert-butyl piperazine-1-carboxylate (10 g) was added. Sodium nitrite (4.5 g) dissolved in 35 ml water was added slowly. NaOH (10 g in 20 mL water) was used to neutralize the solution. Dichloromethane (3×50 mL) was used to extract the product. After drying over Na2SO4 and filtration, the solution was concentrated. The crude product was added to a silica gel column (Analogix, SF65-400 g,) and purified by eluting with 0-30% ethyl acetate in hexane.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (26 mmol) in DCM (130 mL) was added, in one portion, Diazald (4 eq.). After stirring at reflux for 12 h, the solution was cooled, concentrated and the residue was purified by flash chromatography (0-20% EtOAc/Heptane) to afford 4-nitrosopiperazine-1-carboxylic acid tert-butyl ester.
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.